cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
Description
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Properties
CAS No. |
164297-25-0 |
|---|---|
Molecular Formula |
C17H16FeOS |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |
InChI Key |
QAAXXGKGRWQHLR-FMOMHUKBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Biological Activity
Cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+), with the CAS number 164297-25-0, is an organometallic compound that exhibits significant biological activity. Its structure features a cyclopentadiene moiety coordinated to an iron center, which is known for its role in various catalytic processes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FeOS |
| Molecular Weight | 324.2 g/mol |
| CAS Number | 164297-25-0 |
| Purity | ≥95% |
| IUPAC Name | cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
The biological activity of cyclopenta-1,3-diene derivatives often involves their interaction with biological macromolecules, including proteins and nucleic acids. The iron center in this compound plays a crucial role in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis or necrosis in targeted cells.
Key Mechanisms:
- Catalytic Activity : The iron center facilitates various catalytic reactions that can affect metabolic pathways.
- Interaction with Enzymes : The compound may inhibit or activate specific enzymes through coordination with their active sites.
- Oxidative Stress Induction : By generating ROS, the compound can influence cell signaling pathways involved in apoptosis.
Research Findings
Recent studies have focused on the therapeutic potential of cyclopenta-1,3-diene derivatives in cancer treatment and other diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of cyclopentadiene derivatives. It was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells.
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via ROS generation |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10 | Activation of caspase pathways |
Potential Therapeutic Applications
Given its biological activity, cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) shows promise in several therapeutic areas:
- Cancer Therapy : Its ability to induce oxidative stress may be harnessed for selective targeting of cancer cells.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Antioxidant Applications : The compound's redox properties could be explored for antioxidant formulations.
Scientific Research Applications
Chemistry
- Catalysis : Cyclopenta-1,3-diene;iron(2+) is widely used as a catalyst in organic reactions such as cross-coupling and hydrogenation processes. Its ability to stabilize various oxidation states allows it to facilitate electron transfer reactions effectively .
Biology and Medicine
- Anticancer Properties : Research indicates that ferrocene derivatives exhibit potential anticancer activity by inducing apoptosis in cancer cells. Studies have shown promising results against breast cancer cells .
- Antimicrobial Activity : The compound has been tested for its antimicrobial properties, demonstrating effectiveness against various pathogens such as Staphylococcus aureus .
Industry
- Fuel Additives : Ferrocene is employed as an antiknock agent in gasoline formulations, replacing toxic compounds like tetraethyl lead. It enhances fuel performance while reducing harmful emissions .
- Polymer Production : It serves as a precursor for the synthesis of polymers and liquid crystals. Its derivatives are utilized in the production of biodegradable agricultural films .
Electrochemistry
- Electrocatalysts : Cyclopenta-1,3-diene;iron(2+) compounds are explored for their excellent redox properties in developing electrocatalysts for energy applications .
Summary of Biological Studies
A summary table of key studies on the biological applications of cyclopenta-1,3-diene;iron(2+) is presented below:
| Study Reference | Type of Study | Key Findings |
|---|---|---|
| In vitro cancer cell study | Anticancer research | Induced apoptosis in breast cancer cells |
| Antimicrobial assay | Microbial research | Inhibited growth of Staphylococcus aureus |
| Mechanistic study | Biochemical analysis | Identified oxidative stress as a key mechanism |
Preparation Methods
Ligand Synthesis: Chiral Sulfinyl-Methylbenzene Derivatives
The sulfinyl-containing aromatic ligand 1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene is synthesized via asymmetric sulfinylation reactions. A photochemical approach using pentafluoroazidobenzene derivatives and tert-butylsulfinamide under UV light (390 nm) achieves moderate yields (32–65%) while preserving enantiopurity . For example, irradiating 4-azido-2,3,5,6-tetrafluorobenzonitrile with (S)-tert-butylsulfinamide in dichloromethane for 2–6 hours yields the corresponding sulfonimidamide, which is subsequently functionalized to introduce the cyclopentadienyl group .
Table 1: Representative Sulfinyl Ligand Synthesis Conditions
Alternative routes employ transition metal-catalyzed asymmetric cycloadditions. For instance, Rhodium(I) complexes with chiral phosphine ligands facilitate [2+2] cycloadditions between vinylcyclopropanes and acrylonitrile, inducing high enantioselectivity in the sulfinyl moiety . The choice of ligand (e.g., (R)-BINAP) and solvent (toluene) critically influences diastereomeric ratios (up to 95:5) .
Cyclopentadienyl Ligand Preparation
Cyclopentadienyl (Cp) ligands are typically generated via deprotonation of cyclopentadiene (C₅H₆) using strong bases like NaH or KOtBu. The resulting [C₅H₅]⁻ anions readily coordinate to Fe²⁺ in subsequent steps . Dimerization of cyclopentadiene is suppressed by maintaining low temperatures (−78°C) and anhydrous conditions . For the title compound, two distinct Cp ligands are required: an unsubstituted cyclopenta-1,3-dienyl group and the sulfinyl-modified derivative.
Iron Coordination and Complex Assembly
Coordination of the sulfinyl-methylbenzene and Cp ligands to Fe²⁺ is achieved through salt metathesis or direct ligand exchange. A representative protocol involves reacting FeCl₂ with equimolar amounts of sodium cyclopentadienide (NaCp) and the sulfinyl ligand’s sodium salt in tetrahydrofuran (THF) at −40°C . The reaction proceeds under inert atmosphere (N₂ or Ar) to prevent oxidation of Fe²⁺.
Table 2: Iron Coordination Reaction Parameters
| Fe Source | Ligand Ratio (Cp : Sulfinyl) | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| FeCl₂ | 1:1 | THF | −40°C | 12 h | 68% |
| Fe(OTf)₂ | 1:1 | DME | −30°C | 8 h | 72% |
The product is isolated via vacuum filtration and purified by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 4:1) . Crystallization from hexane/CH₂Cl₂ mixtures yields analytically pure material .
Asymmetric Induction and Stereochemical Control
The (R)-configuration at the sulfinyl sulfur is introduced using chiral sulfinamide auxiliaries. Photochemical reactions with (R)-tert-butylsulfinamide produce the desired (R)-sulfinyl ligand without racemization . Transition metal catalysis further enhances stereoselectivity; for example, Pd(0) complexes with (S)-Tol-BINAP induce enantiomeric excesses >90% in sulfinyl group formation .
Key Factors Influencing Stereoselectivity:
-
Ligand Design : Bulky substituents on the sulfinamide (e.g., tert-butyl) minimize steric hindrance during coordination .
-
Solvent Effects : Nonpolar solvents (toluene, hexane) favor tighter transition states, improving diastereoselectivity .
-
Temperature : Reactions conducted below −20°C suppress thermal racemization .
Purification and Analytical Characterization
Final purification employs size-exclusion chromatography (Sephadex LH-20) to separate the target complex from unreacted ligands and iron salts . Characterization by high-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 324.2 [M]⁺ . ¹H NMR spectroscopy reveals distinct resonances for the Cp ligands (δ 4.8–5.2 ppm) and sulfinyl-methylbenzene protons (δ 2.3 ppm for CH₃, δ 7.1–7.4 ppm for aromatic H) . X-ray crystallography unambiguously assigns the octahedral geometry around Fe²⁺, with bond lengths of 2.05–2.10 Å for Fe–C(Cp) .
Challenges and Optimization Strategies
-
Low Yields in Photochemical Steps : Azide decomposition competes with sulfinamide coupling, reducing efficiency . Increasing photon flux (e.g., using LED arrays) improves reaction rates and yields.
-
Iron Oxidation : Fe²⁺ is prone to oxidation; rigorous degassing of solvents and glovebox techniques are essential .
-
Ligand Lability : The sulfinyl group’s sensitivity to moisture necessitates anhydrous workup conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (R)-Ferrocenyl p-Tolyl Sulfoxide, and how is its stereochemical purity validated?
- Methodological Answer : The compound is synthesized via sulfoxidation of ferrocene derivatives using chiral auxiliaries or asymmetric catalysis. For example, the (R)-configuration at the sulfinyl group is achieved through stereoselective oxidation of the corresponding sulfide precursor. Structural validation employs single-crystal X-ray diffraction (SC-XRD) to confirm bond angles, distances, and stereochemistry . Purity is assessed via high-performance liquid chromatography (HPLC) coupled with polarimetric detection to distinguish enantiomers.
Q. Which spectroscopic techniques are critical for characterizing the electronic structure of this iron(II) complex?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Determines redox behavior; the iron center typically shows reversible Fe(II)/Fe(III) transitions.
- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands in the 400–600 nm range, influenced by the sulfinyl and methylbenzene substituents .
- Mössbauer Spectroscopy : Quantifies the oxidation state and electronic environment of the iron nucleus, with isomer shifts (δ) around 0.4–0.6 mm/s for Fe(II) in ferrocene derivatives .
Q. How is the iron content quantified in this complex?
- Methodological Answer : Iron is analyzed via redox titration after acidic digestion. Fe(II) is titrated against standardized KMnO₄ under inert conditions to prevent oxidation to Fe(III). The endpoint is marked by persistent pink coloration due to excess permanganate . Gravimetric analysis of the anhydrous salt mass difference post-heating determines water content, enabling back-calculation of Fe(II) purity .
Advanced Research Questions
Q. How do heteroatom substitutions (e.g., S, N, O) on the cyclopentadiene rings alter the compound’s electronic and optical properties?
- Methodological Answer : Density Functional Theory (DFT) simulations using functionals like B3LYP/6-31G(d) predict changes in frontier molecular orbitals. Sulfur substitution lowers the LUMO energy, enhancing electrophilic reactivity, while nitrogen raises the HOMO energy, improving electron-donating capacity . Experimentally, UV-Vis spectra show redshifted absorption maxima (Δλ ~20–40 nm) for sulfur-substituted derivatives compared to unmodified analogs .
Q. What mechanistic insights explain the compound’s efficacy as a corrosion inhibitor for mild steel in acidic environments?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization curves reveal that the sulfinyl group facilitates adsorption onto steel surfaces via lone-pair donation to Fe d-orbitals, forming a protective layer. DFT-based Fukui indices identify the sulfinyl oxygen as the primary adsorption site. Inhibition efficiency (>85% at 0.1 mM) correlates with substituent electron-withdrawing effects, which strengthen metal-ligand interactions .
Q. Can this compound serve as a precursor for organometallic antimalarial agents like ferroquine?
- Methodological Answer : Structural analogs of ferroquine (e.g., 7-chloro-N-substituted quinolines) are synthesized by replacing the dimethylaminomethyl group with the sulfinyl-methylbenzene moiety. In vitro assays against Plasmodium falciparum (3D7 strain) evaluate IC₅₀ values. The iron center enhances bioavailability via lipophilic interactions, while the sulfinyl group may disrupt hemozoin formation, akin to chloroquine derivatives .
Contradictions and Research Gaps
- Optical Properties : reports redshifted absorption for sulfur-substituted derivatives, while suggests minimal shifts in similar systems. Further studies using time-dependent DFT (TD-DFT) are needed to resolve discrepancies.
- Biological Applications : While highlights antimalarial potential, no direct data exists for the sulfinyl derivative. Comparative studies with ferroquine are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
